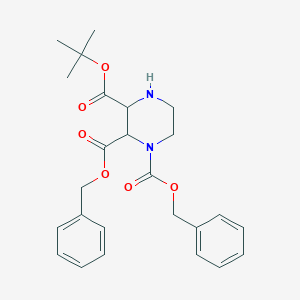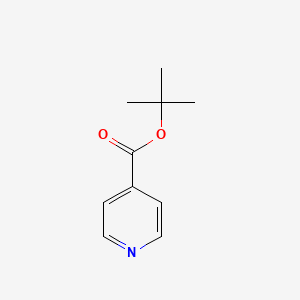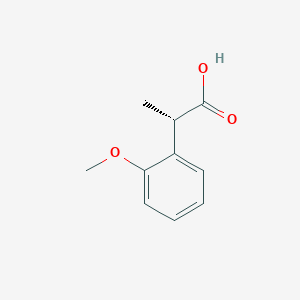
(S)-2-(2-甲氧基苯基)丙酸
描述
“(S)-2-(2-Methoxyphenyl)propanoic acid” is a synthetic organic compound with the empirical formula C10H12O4 . It is also known by the synonym PMP . The compound is solid in form .
Molecular Structure Analysis
The molecular weight of “(S)-2-(2-Methoxyphenyl)propanoic acid” is 196.20 . The SMILES string representation of the molecule is COc1ccc(OC©C(O)=O)cc1 . The InChI representation is 1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
“(S)-2-(2-Methoxyphenyl)propanoic acid” is a solid substance . It has an assay of ≥98% . The compound is synthetic and derived from an organic source .科学研究应用
电化学应用
电合成已成功用于 3-(甲氧基苯基)丙烯酸中的双键氢化,从而生成 3-(甲氧基苯基)丙酸。这一过程在特定条件下表现出高产率,例如在 DMF-H2O 混合物中使用电沉积分散镍改性的镍阴极电催化氢化,在 DMF 中使用汞和玻璃碳阴极直接电还原,以 Bu4NClO4 为支持电解质。然而,这些过程的机理不同 (Korotaeva 等人,2011 年)。
植物毒性和诱变效应
肉桂酸衍生物,包括 2,3-二溴-3-(4-羟基-3-甲氧基苯基)-丙酸,已使用小麦试验研究其植物毒性和遗传毒性作用。这些化合物对金黄色葡萄球菌表现出活性,并通过根和幼苗发育、发芽率、有丝分裂指数、染色体畸变和小麦种子中总多酚含量等各种参数评估其毒理学潜力 (Jităreanu 等人,2013 年)。
光谱和量子力学研究
化合物 (+)-(S)-2-(6-甲氧基萘-2-基)丙酸已进行实验和理论研究,以了解其优化的几何结构、电子和振动特性。这些研究包括 FT-IR 和 FT-拉曼光谱、量子化学计算、前沿分子轨道分析和分子对接,突出了其在各种科学应用中的潜力 (Sakthivel 等人,2018 年)。
天然产物研究
新的苯丙烷和丙酸酯,包括 3-(2,4-二羟基-5-甲氧基苯基)丙酸甲酯,已从天然来源(如巴戟天果实)中分离出来。它们的结构使用质谱和核磁共振方法建立,为天然产物研究和潜在药理学应用做出贡献 (Wang 等人,2011 年)。
结构研究
通过 X 射线晶体学、光谱方法和量子化学计算对 (2E)-2-(乙氧羰基)-3-[(4-甲氧基苯基)氨基]丙-2-烯酸等化合物的结构研究,提供了对这种化合物的分子相互作用和稳定性的见解。这些研究对于理解相关分子的物理和化学性质至关重要 (Venkatesan 等人,2016 年)。
合成和晶体结构分析
已经对 2-乙酰氧基-3-(3,4-二乙酰氧基苯基)丙酸等衍生物的合成和晶体结构进行了研究,以提高化学稳定性和溶解性,用于潜在的生物医学应用。X 射线单晶衍射分析用于确定它们的立体化学 (Chen 等人,2016 年)。
抗氧化、抗炎和抗溃疡活性
已经合成并评价了 (2S)-2-({2-[1,4-二氢-3,5-双(甲氧基羰基)-2,6-二甲基-4-(2-硝基苯基)吡啶-1-基]-2-氧代乙基}氨基)-3-(4-羟基苯基)丙酸及其类似物,以了解其体外抗氧化、抗炎和抗溃疡活性。这些研究对于开发新的治疗剂至关重要 (Subudhi 和 Sahoo,2011 年)。
植物化学和抗炎作用
对杜仲的嫩叶的研究导致分离出新的酚类化合物,包括丙酸的变体。研究了它们对巨噬细胞中 LPS 诱导的 NO 产生的抑制作用,有助于了解这些化合物的抗炎作用 (Ren 等人,2021 年)。
绿色化学应用
3-(4-羟基苯基)丙酸,也称为苯乙酸,被探索为绿色化学中可再生的结构单元。它增强了含 -OH 分子对苯并恶嗪环形成的反应性,为苯酚提供了一种替代方案,并为在材料科学中的可持续应用铺平了道路 (Trejo-Machin 等人,2017 年)。
作用机制
“(S)-2-(2-Methoxyphenyl)propanoic acid” may be used as a sweet taste receptor antagonist to study its effect on allulose-induced glucagon-like peptide 1 (GLP-1) secretion in rats . It may also be used to study the response of the secretin tumor cell line (STC-1) to sweetener in the presence and absence of “(S)-2-(2-Methoxyphenyl)propanoic acid” or lactisole .
安全和危害
属性
IUPAC Name |
(2S)-2-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSLQDOXLCYVTQ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)
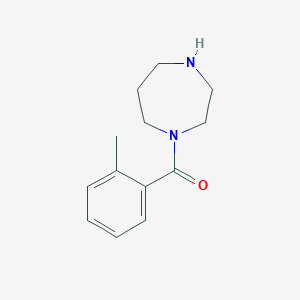
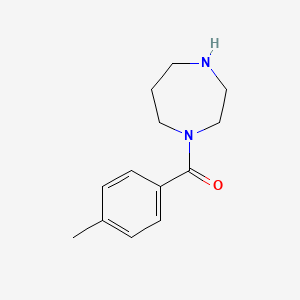

![2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3156007.png)
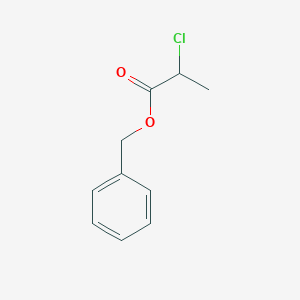
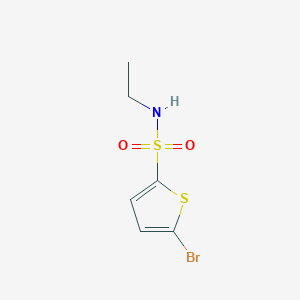

![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)
